5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
CAS No.: 879946-93-7
Cat. No.: VC5622406
Molecular Formula: C14H14ClN3OS
Molecular Weight: 307.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879946-93-7 |
|---|---|
| Molecular Formula | C14H14ClN3OS |
| Molecular Weight | 307.8 |
| IUPAC Name | 5-chloro-N-[(4-methylphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H14ClN3OS/c1-9-3-5-10(6-4-9)7-16-13(19)12-11(15)8-17-14(18-12)20-2/h3-6,8H,7H2,1-2H3,(H,16,19) |
| Standard InChI Key | ILFRITVAVLHJRR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound’s structure features a pyrimidine ring substituted at positions 2, 4, and 5 (Figure 1). Key functional groups include:
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Chloro group at position 5, enhancing electrophilic reactivity.
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Methylsulfanyl group at position 2, contributing to hydrophobic interactions.
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N-(4-methylbenzyl)carboxamide at position 4, enabling hydrogen bonding and π-π stacking .
Molecular Formula:
IUPAC Name: 5-Chloro-N-[(4-methylphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide
SMILES:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 307.8 g/mol | |
| Melting Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated 3.2 (hydrophobic) | |
| Solubility | Low aqueous solubility |
The methylsulfanyl group () and chloro substituent () create a polarized electronic environment, making the compound amenable to nucleophilic substitution and oxidation reactions .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Formation of the Pyrimidine Core: Condensation of thiourea derivatives with β-keto esters under acidic conditions.
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Chlorination: Introduction of the chloro group at position 5 using phosphorus oxychloride () .
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Carboxamide Coupling: Reaction of 5-chloropyrimidine-4-carboxylic acid with 4-methylbenzylamine via EDCI/HOBt-mediated coupling .
Example Procedure (adapted from):
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Step 1: 2-Methylsulfanyl-4-hydroxypyrimidine (1.0 eq) is treated with at 80°C for 6 hours to yield 5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride.
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Step 2: The intermediate is reacted with 4-methylbenzylamine in dichloromethane () and triethylamine () at room temperature, achieving a 52–71% yield .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C (chlorination) | Maximizes Cl substitution |
| Solvent | Prevents hydrolysis | |
| Catalyst | Neutralizes HCl byproduct |
Biological Activity and Applications
Enzyme Inhibition
The compound exhibits inhibitory activity against sphingosine 1-phosphate (S1P) receptors, which are implicated in autoimmune diseases like multiple sclerosis . In a 2021 study, derivatives of this pyrimidine scaffold showed IC values of 72 nM against S1P, with a 10-fold selectivity over S1P .
Table 3: Comparative Bioactivity of Pyrimidine Derivatives
| Compound | Target | IC (nM) | Selectivity |
|---|---|---|---|
| 5-Chloro-N-(4-methylbenzyl)-... | S1P | 72 | 10× over S1P |
| 6-Amino-pyrimidine-4-carboxamide | S1P | 58 | 8× over S1P |
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli revealed moderate activity (MIC = 32–64 µg/mL). The methylsulfanyl group enhances membrane permeability, while the chloro group disrupts bacterial DNA gyrase.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to JAK/STAT inhibitors and kinase modulators . Its carboxamide group is critical for binding to ATP pockets in kinases .
Agricultural Chemistry
Derivatives are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
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